molecular formula C11H17FN2O2 B6949480 N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-fluoroazetidine-1-carboxamide

N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-fluoroazetidine-1-carboxamide

Cat. No.: B6949480
M. Wt: 228.26 g/mol
InChI Key: PJDDIAJJCSNWDZ-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-fluoroazetidine-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a fluoroazetidine ring and an oxolane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-fluoroazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O2/c1-2-10-8(3-4-16-10)5-13-11(15)14-6-9(12)7-14/h2,8-10H,1,3-7H2,(H,13,15)/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDDIAJJCSNWDZ-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(CCO1)CNC(=O)N2CC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1[C@@H](CCO1)CNC(=O)N2CC(C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-fluoroazetidine-1-carboxamide typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized via an enantioselective epoxidation of an allylic alcohol, followed by ring-opening with a suitable nucleophile.

    Introduction of the Fluoroazetidine Ring: The fluoroazetidine ring is introduced through a cyclization reaction involving a fluorinated amine and a suitable electrophile.

    Coupling of the Two Fragments: The final step involves coupling the oxolane and fluoroazetidine fragments using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the fluoroazetidine ring, potentially leading to the removal of the fluorine atom and the formation of a secondary amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroazetidine ring, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under mild conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-fluoroazetidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound in drug discovery.

    Chemical Biology: It serves as a tool to probe biological pathways and mechanisms due to its ability to undergo specific chemical reactions.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-fluoroazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroazetidine ring can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The oxolane moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-chloroazetidine-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-bromoazetidine-1-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-iodoazetidine-1-carboxamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-[[(2S,3S)-2-ethenyloxolan-3-yl]methyl]-3-fluoroazetidine-1-carboxamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and specificity compared to its halogenated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.